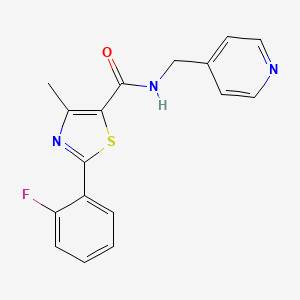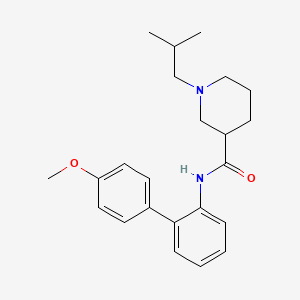![molecular formula C18H16ClN3O2 B6133799 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline](/img/structure/B6133799.png)
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of indoline derivatives and has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties. In
Mecanismo De Acción
The mechanism of action of 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline involves the inhibition of pro-inflammatory cytokines and the activation of NF-κB. This compound has been found to inhibit the production of TNF-α and IL-6 by inhibiting the activation of the transcription factor NF-κB. NF-κB plays a key role in the regulation of inflammation and is activated in response to pro-inflammatory cytokines. By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines and thus reduce inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In preclinical studies, this compound has shown promising results for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This compound has also been found to exhibit anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines. This compound has been found to exhibit analgesic properties and has been shown to reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties, making it a versatile compound for various types of experiments.
However, there are also limitations to using this compound in lab experiments. The compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the compound may have off-target effects that need to be considered when designing experiments.
Direcciones Futuras
There are several future directions for the study of 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline. One potential direction is to further explore its anti-inflammatory properties and its potential for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another potential direction is to investigate its anti-tumor properties and its potential for the treatment of various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials will be necessary to evaluate its potential for therapeutic use.
Métodos De Síntesis
The synthesis of 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline involves the reaction of 2-methylindoline with 4-chloro-1H-pyrazole-1-methanol in the presence of furoyl chloride. The reaction is carried out under reflux conditions in a mixture of dichloromethane and triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound has shown promising results in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propiedades
IUPAC Name |
[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-8-13-4-2-3-5-16(13)22(12)18(23)17-7-6-15(24-17)11-21-10-14(19)9-20-21/h2-7,9-10,12H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZWOKRMQKXVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6133718.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)

![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)
![2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B6133758.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 1-naphthoate](/img/structure/B6133766.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6133771.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6133784.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B6133791.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6133805.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6133835.png)
